N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide
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Overview
Description
Benzothiazole is a heterocyclic compound, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Metal-Catalyzed C-H Bond Functionalization
Compounds with benzothiazole motifs have been synthesized and characterized, highlighting their potential as bidentate directing groups suitable for metal-catalyzed C-H bond functionalization reactions. This application is crucial for developing complex molecules in pharmaceuticals and materials science (Al Mamari et al., 2019).
Antimicrobial Activity
Benzothiazole derivatives have been shown to possess antimicrobial activity against a range of pathogens. Research has identified compounds with variations in their substituents that significantly impact their ability to induce apoptosis in colon cancer cells and interact with critical enzymes like GSTP1, indicating potential applications in antimicrobial and cancer treatments (Brockmann et al., 2014).
Antibacterial Agents
Novel analogs of benzothiazole have been synthesized, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for cytotoxic activity, showing that they exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their potential in developing new antibacterial agents (Palkar et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been evaluated for their corrosion inhibiting effects against steel in acidic solutions. Their high inhibition efficiencies suggest applications in protecting metals from corrosion, essential for industrial processes and infrastructure maintenance (Hu et al., 2016).
Anticancer Agents
Research into benzothiazole derivatives has also extended into their potential as anticancer agents. The structural modifications on the benzothiazole scaffold have been linked to modulating antitumor properties, suggesting that these compounds can play a role in cancer treatment strategies (Osmaniye et al., 2018).
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-5-3-4-11(15(13)21-2)16(19)18-10-6-7-12-14(8-10)22-9-17-12/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVLIINGYRFZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide |
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